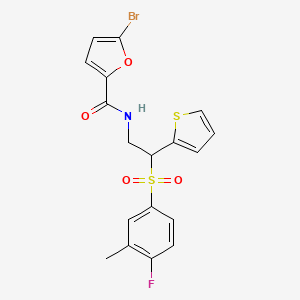

![molecular formula C18H16BrN3O B3013856 2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide CAS No. 1448136-56-8](/img/structure/B3013856.png)

2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide, is a derivative of benzamide and is structurally related to various antipyrine-like derivatives and imidazo[1,2-a]pyridine compounds. These types of compounds have been the subject of research due to their potential pharmacological properties and their interesting molecular interactions. While the specific compound is not directly studied in the provided papers, the related compounds that have been synthesized and characterized offer insights into the chemical behavior and properties that could be extrapolated to the compound of interest .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting with the formation of the core structure followed by functionalization with various substituents. For instance, the synthesis of antipyrine derivatives involves the formation of the pyrazolone core and subsequent halogenation and amide formation . Similarly, the synthesis of imidazo[1,2-a]pyridine derivatives may involve N-alkylation reactions, as seen in the synthesis of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole . The synthesis of the compound of interest would likely follow a similar pathway, with the key steps being the formation of the imidazo[1,2-a]pyridine core, bromination, and the introduction of the cyclopropyl and benzamide groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction techniques, revealing details about the crystal packing and intermolecular interactions. For example, the antipyrine derivatives crystallize in the monoclinic P21/c space group and exhibit a combination of hydrogen bonds and π-interactions that stabilize the crystal structure . The molecular structure of the compound of interest would be expected to show similar features, with the potential for hydrogen bonding and π-interactions influencing its solid-state arrangement.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various interactions. The antipyrine derivatives exhibit hydrogen bonding and π-interactions, which are energetically significant and contribute to the stability of molecular assemblies . The compound of interest, with its bromo, cyclopropyl, and benzamide groups, would likely exhibit reactivity that allows it to participate in similar interactions, potentially leading to the formation of supramolecular structures or affecting its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using a variety of spectroscopic techniques, including FT-IR, NMR, and UV-vis spectroscopy, as well as quantum chemical calculations . These studies provide information on the electronic structure, functional group vibrations, and electronic transitions. The compound of interest would be expected to have similar properties, with its spectroscopic signatures influenced by the bromo and imidazo[1,2-a]pyridine moieties, as well as the cyclopropyl group. Quantum chemical calculations could be used to predict its electronic and spectroscopic features, providing a theoretical counterpart to experimental characterization.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The synthesis of imidazo[1,2-a]pyridines and related compounds has been a significant area of research due to their potential medicinal applications. For instance, Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Despite not displaying significant antisecretory activity, several compounds demonstrated good cytoprotective properties in ethanol and HCl models, indicating their potential as antiulcer agents (Starrett et al., 1989). Similarly, Zhou et al. (2016) developed a copper-mediated aerobic oxidative synthesis method for 3-bromo-imidazo[1,2-a]pyridines, showcasing a versatile approach to synthesizing these compounds under mild conditions, which could have implications for their further functionalization and study in various biological contexts (Zhou et al., 2016).

Potential Antitumor and Antioxidant Agents

Research has also extended into evaluating the antitumor and antioxidant potential of imidazo[1,2-a]pyridine derivatives. For example, Hamama et al. (2013) synthesized new fused and binary 1,3,4‐Thiadiazoles, including imidazo[1,2-a]pyridine derivatives, and evaluated them as potential antitumor agents. This study reflects the ongoing interest in leveraging the structural versatility of imidazo[1,2-a]pyridines for developing novel therapeutics with antitumor properties (Hamama et al., 2013).

Advanced Synthesis Techniques

The development of advanced synthesis techniques for imidazo[1,2-a]pyridines and their derivatives is crucial for exploring their full potential in scientific research and therapeutic applications. Herath et al. (2010) reported the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines, representing a significant advancement in the synthesis of these compounds. This method allows for the efficient and scalable production of imidazo[1,2-a]pyridine derivatives, which could facilitate their further study and application in various biomedical fields (Herath et al., 2010).

Eigenschaften

IUPAC Name |

2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O/c19-16-6-2-1-5-15(16)18(23)22(13-8-9-13)12-14-11-20-17-7-3-4-10-21(14)17/h1-7,10-11,13H,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRWTRMFKCQUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dichlorobenzyl 2-[3-(trifluoromethyl)benzyl]-4-quinazolinyl ether](/img/structure/B3013776.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)

![ethyl 2-({[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![3-[(4-Pyridin-2-ylpiperazin-1-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B3013787.png)

![(4-(4-butylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B3013788.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-methoxy-2-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3013790.png)

![7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3013793.png)

![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)